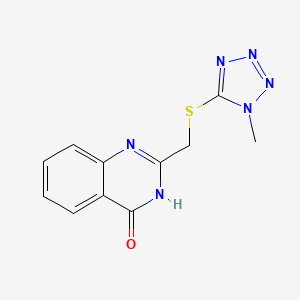

2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This particular derivative is modified with a 1-methyl-1H-tetrazol-5-yl group attached via a thiomethyl linker. Quinazolinones and their derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

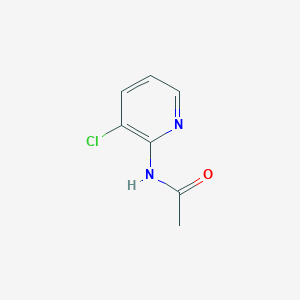

The synthesis of quinazolinone derivatives often involves the condensation of various starting materials such as anthranilic acids, aldehydes, and cyclic beta-diketones. For instance, N-Methyl anthranilic acid can be treated with thiophene-2-carboxylic acid to yield 1-Methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one, which can be further modified to obtain quinazolinone derivatives with a 1,3-thiazole moiety . Additionally, the synthesis of tetrazole derivatives from quinazolinone has been reported, where a nitrile intermediate is converted into a tetrazole using sodium azide and ammonium chloride .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by spectroscopic methods such as FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy. X-ray crystallographic analysis can also be employed to confirm the structure of newly synthesized compounds . The presence of the tetrazole ring in the molecule introduces an electrophilic center and an acidic functionality, which are important for biological activity .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For example, the reaction of thioamide with acyl halides can lead to the formation of S-acyl derivatives, which can further undergo transacylation to yield N2-acyl derivatives . Additionally, reactions with electrophiles such as alkyl and aryl halides can result in S-substituted derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring or heteroaryl groups at the 3-position .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and reactivity. The tetrazole ring, in particular, contributes to the acidity and potential for forming salts, which can be relevant for the compound's solubility and bioavailability . The antimicrobial activity of these compounds has been demonstrated, indicating their potential as therapeutic agents .

Applications De Recherche Scientifique

Antihistaminic and Antimicrobial Applications

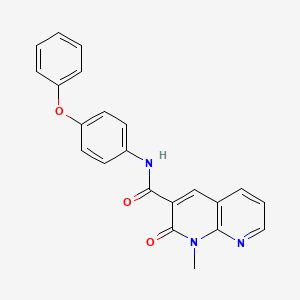

Antihistaminic Activity : A novel series of 2-(3-substituted propyl)-3-(2-methyl phenyl) quinazolin-4-(3H)-ones, derived from reactions involving quinazolinone compounds, exhibited significant in vivo H1-antihistaminic activity. These compounds, particularly OT5, showed promise as leading molecules for the development of new H1-antihistaminic agents with minimal sedative effects, suggesting potential for allergy treatment applications (Alagarsamy & Parthiban, 2013).

Antimicrobial and Antitubercular Agents : Another study focused on the synthesis of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids, revealing potent anti-tubercular agents. These compounds, especially 5Ff6, showed better antibacterial activity against Mycobacterium tuberculosis H37RV, highlighting their significance in addressing tuberculosis and other bacterial infections (Nagaladinne, Hindustan, & Nayakanti, 2020).

Anticancer Research

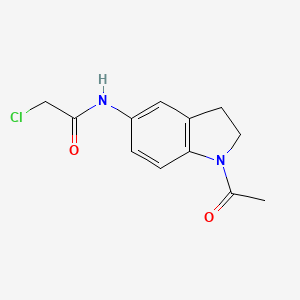

- Anticancer and Antimicrobial Potential : Research on N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides unveiled their potential as both anticancer and antimicrobial agents. Certain compounds within this series demonstrated activity against cancer cell lines and bacterial strains, underscoring the dual-purpose utility of quinazolinone derivatives in medicinal chemistry (Antypenko et al., 2016).

Antioxidant and Anti-inflammatory Agents

- Antioxidant and Anti-inflammatory Properties : A study on azolopyrimidoquinolines and pyrimidoquinazolines showcased their antioxidant, anti-inflammatory, and analgesic activities. These compounds, particularly 2a-c, demonstrated notable antioxidant and protective effects against DNA damage, suggesting their therapeutic potential in managing oxidative stress and inflammation-related disorders (El-Gazzar et al., 2009).

Tubulin-Polymerization Inhibitors

- Tubulin-Polymerization Inhibition : The modification of quinazoline compounds to produce 4-(N-cycloamino)quinazolines led to the discovery of new tubulin-polymerization inhibitors, targeting the colchicine site. These compounds, especially 5f, exhibited potent cytotoxic activity and disrupted microtubule formation, suggesting their application in cancer therapy by inhibiting cell division (Wang et al., 2014).

Propriétés

IUPAC Name |

2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6OS/c1-17-11(14-15-16-17)19-6-9-12-8-5-3-2-4-7(8)10(18)13-9/h2-5H,6H2,1H3,(H,12,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAFAJRJJALTMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)

![1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole](/img/structure/B2548027.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)

![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2548035.png)